molecular formula C44H60Cl4N10O9 B1201004 Unii-W6E275iurx CAS No. 132937-89-4

Unii-W6E275iurx

Cat. No.: B1201004
CAS No.: 132937-89-4
M. Wt: 1014.8 g/mol
InChI Key: CNQCTSLNJJVSAU-UHFFFAOYSA-N
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Description

Losoxantrone hydrochloride: is an anthrapyrazole compound known for its potent antineoplastic properties. It induces both single and double strand breaks in DNA and is a potent inhibitor of DNA synthesis. This compound has been investigated for its potential in treating various cancers, including breast cancer and prostate cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions: Losoxantrone hydrochloride is synthesized through a series of chemical reactions involving anthrapyrazole intermediates. The synthetic route typically involves the reaction of anthraquinone derivatives with hydrazine derivatives under controlled conditions. The final product is obtained through purification processes such as crystallization and chromatography .

Industrial Production Methods: Industrial production of losoxantrone hydrochloride involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of high-performance liquid chromatography (HPLC) to quantify residual solvents and impurities, ensuring the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions: Losoxantrone hydrochloride undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or removal of hydrogen.

    Reduction: Involves the addition of hydrogen or removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.

    Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.

Major Products: The major products formed from these reactions include various derivatives of losoxantrone hydrochloride, which may have different pharmacological properties .

Scientific Research Applications

Losoxantrone hydrochloride has been extensively studied for its applications in various fields:

Mechanism of Action

Losoxantrone hydrochloride exerts its effects by intercalating into DNA, causing crosslinks and strand breaks. It also inhibits topoisomerase II, an enzyme responsible for uncoiling and repairing damaged DNA. This dual mechanism disrupts DNA synthesis and repair, leading to cell death in rapidly dividing cancer cells .

Comparison with Similar Compounds

Uniqueness: Losoxantrone hydrochloride is unique due to its lower cardiotoxicity compared to other anthracyclines like doxorubicin. This makes it a promising candidate for cancer treatment with a potentially better safety profile .

Properties

CAS No.

132937-89-4

Molecular Formula

C44H60Cl4N10O9

Molecular Weight

1014.8 g/mol

IUPAC Name

6-hydroxy-14-[2-(2-hydroxyethylamino)ethyl]-10-[2-(2-hydroxyethylamino)ethylamino]-14,15-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2(7),3,5,9,11,13(16)-heptaen-8-one;hydrate;tetrahydrochloride

InChI

InChI=1S/2C22H27N5O4.4ClH.H2O/c2*28-12-9-23-6-7-25-15-4-5-16-20-19(15)22(31)18-14(2-1-3-17(18)30)21(20)26-27(16)11-8-24-10-13-29;;;;;/h2*1-5,23-25,28-30H,6-13H2;4*1H;1H2

InChI Key

CNQCTSLNJJVSAU-UHFFFAOYSA-N

SMILES

C1=CC2=C(C(=C1)O)C(=O)C3=C(C=CC4=C3C2=NN4CCNCCO)NCCNCCO.C1=CC2=C(C(=C1)O)C(=O)C3=C(C=CC4=C3C2=NN4CCNCCO)NCCNCCO.O.Cl.Cl.Cl.Cl

Canonical SMILES

C1=CC2=C(C(=C1)O)C(=O)C3=C(C=CC4=C3C2=NN4CCNCCO)NCCNCCO.C1=CC2=C(C(=C1)O)C(=O)C3=C(C=CC4=C3C2=NN4CCNCCO)NCCNCCO.O.Cl.Cl.Cl.Cl

Key on ui other cas no.

132937-89-4

Synonyms

7-hydroxy-2(2-((2-hydroxyethyl) amino) ethyl)5-(2-((2-hydroxyethyl)amino)ethyl)amino anthra(1,9-cd)pyrazole-6(2H)-one
anthrapyrazolone
Biantrazole
CI 941
CI-941
DuP 941
DUP-941
losoxantrone
NSC 357885
PD 113785

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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